molecular formula C6H2Cl2F3NO B1404829 2,6-Dichloro-4-(trifluoromethoxy)pyridine CAS No. 1361889-82-8

2,6-Dichloro-4-(trifluoromethoxy)pyridine

Cat. No.: B1404829
CAS No.: 1361889-82-8
M. Wt: 231.98 g/mol
InChI Key: LQQQZFORVMZJAB-UHFFFAOYSA-N
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Description

“2,6-Dichloro-4-(trifluoromethoxy)pyridine” is a chemical compound with the empirical formula C6H2Cl2F3N . It is a fluorinated building block and is used in the preparation of pharmaceutical agents with antitumor activities .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular weight of “this compound” is 215.99 . Its SMILES string is FC(F)(F)c1cc(Cl)nc(Cl)c1 , which represents its molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid with a density of 1.505 g/mL at 25 °C . Its boiling point is 56-57 °C/10 mmHg . The refractive index is n20/D 1.473 .

Scientific Research Applications

Synthesis and Characterization

2,6-Dichloro-4-(trifluoromethoxy)pyridine serves as a pivotal compound in the synthesis of various pyridine derivatives, which are significant in the field of life sciences research. An efficient and large-scale synthesis method has been developed, making these derivatives more accessible. These compounds have been subjected to regioselective functionalization, yielding new and crucial building blocks for research oriented towards life sciences. The structural elucidation of these compounds, including the first X-ray crystallographic determinations, provides a deeper understanding of their properties and potential applications. The lowest-energy conformations of these molecules and their cationic counterparts have also been explored through computational studies, adding valuable insights into their chemical behavior (Manteau et al., 2010).

Coordination Chemistry and Ligand Design

This compound derivatives have found extensive use in coordination chemistry, particularly in the synthesis of 2,6-bis(pyrazolyl)pyridines and related ligands. These ligands, in comparison to the more commonly studied terpyridines, offer both advantages and disadvantages for complex formation with metals. Their application spans across diverse fields such as luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions. This versatility underscores the potential of this compound derivatives in designing multifunctional materials for advanced scientific applications (Halcrow, 2005).

Advanced Materials and Chemical Sensors

Derivatives of this compound have been employed in the development of advanced materials and chemical sensors. The synthesis of novel polyimides incorporating pyridine moieties demonstrates the utility of these derivatives in creating materials with desirable thermal and physical properties. Furthermore, the design of chemosensors based on pyridine derivatives highlights their potential in environmental and analytical chemistry for the detection of specific ions or molecules. The optical and electronic properties of these materials can be finely tuned, offering a wide range of applications from materials science to sensor technology (Mehdipour‐Ataei & Amirshaghaghi, 2005; Chetia & Iyer, 2008).

Safety and Hazards

“2,6-Dichloro-4-(trifluoromethoxy)pyridine” is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridines, such as “2,6-Dichloro-4-(trifluoromethoxy)pyridine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

2,6-dichloro-4-(trifluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3NO/c7-4-1-3(2-5(8)12-4)13-6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQQZFORVMZJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361889-82-8
Record name 2,6-dichloro-4-(trifluoromethoxy)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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